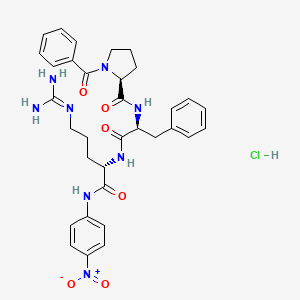

ベンゾイル-プロリル-フェニルアラニル-アルギニル-p-ニトロアニリド塩酸塩

概要

説明

科学的研究の応用

Bz-Pro-Phe-Arg-Pna hydrochloride is extensively used in various fields of scientific research:

Biochemistry: It serves as a substrate for studying the activity and specificity of proteases.

Medicine: Used in diagnostic assays to measure protease activity in biological samples, aiding in the diagnosis of diseases related to abnormal protease activity.

Pharmacology: Employed in drug discovery to screen for protease inhibitors, which are potential therapeutic agents for conditions like thrombosis and inflammation.

Industrial Applications: Utilized in the quality control of protease-containing products, such as detergents and food processing enzymes.

作用機序

Target of Action

The primary targets of Bz-Pro-Phe-Arg-Pna hydrochloride are plasma kallikrein, cruzipain, and trypsin . These are proteases, enzymes that break down proteins and peptides. Plasma kallikrein is involved in blood clotting, inflammation, and blood pressure regulation. Cruzipain is a major cysteine protease from Trypanosoma cruzi, the parasite that causes Chagas disease. Trypsin is a serine protease that plays a key role in digestion.

Mode of Action

Bz-Pro-Phe-Arg-Pna hydrochloride acts as a chromogenic substrate for these proteases . A chromogenic substrate is a type of substrate which, after enzymatic reaction, produces a chromophore that can be detected and quantified by colorimetric methods. In this case, the compound is cleaved by the target enzymes, leading to a change in color that indicates the presence and activity of the enzymes.

Biochemical Pathways

The compound is involved in the biochemical pathways of protein degradation and peptide hydrolysis . By acting as a substrate for specific proteases, it can help to map the activity of these enzymes and their role in various biological processes. For example, the hydrolysis of synthetic peptides by cruzipain provides evidence for self-processing and the possibility of more specific substrates for the enzyme .

Pharmacokinetics

The compound is soluble in methanol .

Result of Action

The hydrolysis of Bz-Pro-Phe-Arg-Pna hydrochloride by target enzymes leads to the release of a chromophore, resulting in a color change. This can be used to quantify the activity of the enzymes, providing valuable information about their role in various biological processes .

Action Environment

The action, efficacy, and stability of Bz-Pro-Phe-Arg-Pna hydrochloride can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound or the target enzymes. The compound is stable at temperatures below -15°C .

生化学分析

Biochemical Properties

Bz-Pro-Phe-Arg-Pna hydrochloride plays a crucial role in biochemical reactions by acting as a substrate for serine proteases and trypsin. When these enzymes cleave the peptide bond in Bz-Pro-Phe-Arg-Pna hydrochloride, they release p-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This interaction allows researchers to monitor enzyme activity and kinetics. The compound’s interaction with plasma kallikrein, cruzipain, and trypsin is essential for understanding various physiological and pathological processes .

Cellular Effects

Bz-Pro-Phe-Arg-Pna hydrochloride influences various cellular processes by serving as a diagnostic marker for protease activity. In cells, the compound is cleaved by proteases, leading to the release of p-nitroaniline, which can be detected and measured . This process helps in studying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteases makes it a valuable tool for investigating cellular functions and responses to different stimuli .

Molecular Mechanism

At the molecular level, Bz-Pro-Phe-Arg-Pna hydrochloride exerts its effects through specific binding interactions with proteases. The compound’s peptide bond is cleaved by enzymes such as plasma kallikrein, cruzipain, and trypsin, resulting in the release of p-nitroaniline . This cleavage event is crucial for enzyme activity assays and provides insights into enzyme kinetics and specificity. The chromogenic nature of the released p-nitroaniline allows for easy detection and quantification of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bz-Pro-Phe-Arg-Pna hydrochloride can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C), but its activity may decrease over extended periods . Long-term studies have shown that the compound retains its ability to serve as a substrate for proteases, although some degradation may occur . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of Bz-Pro-Phe-Arg-Pna hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any negative impact on the animal models.

Metabolic Pathways

Bz-Pro-Phe-Arg-Pna hydrochloride is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as plasma kallikrein, cruzipain, and trypsin, leading to the cleavage of its peptide bond and the release of p-nitroaniline . This interaction is crucial for studying metabolic flux and metabolite levels in various biological systems. The compound’s role in these pathways provides valuable insights into enzyme function and regulation .

Transport and Distribution

Within cells and tissues, Bz-Pro-Phe-Arg-Pna hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of Bz-Pro-Phe-Arg-Pna hydrochloride is essential for optimizing its use in biochemical assays and experiments .

Subcellular Localization

Bz-Pro-Phe-Arg-Pna hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with proteases and subsequent cleavage events. Studying the subcellular localization of Bz-Pro-Phe-Arg-Pna hydrochloride provides insights into its role in cellular processes and enzyme activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Pro-Phe-Arg-Pna hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

The final product, Bz-Pro-Phe-Arg-Pna hydrochloride, is obtained by reacting the peptide with p-nitroaniline and hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of Bz-Pro-Phe-Arg-Pna hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with high purity and activity.

化学反応の分析

Types of Reactions

Bz-Pro-Phe-Arg-Pna hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties.

Common Reagents and Conditions

Proteases: Enzymes such as thrombin, kallikrein, and other serine proteases.

Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain the optimal pH for enzyme activity.

Temperature: Reactions are typically conducted at physiological temperatures (37°C).

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy spectrophotometric detection and quantification .

類似化合物との比較

Bz-Pro-Phe-Arg-Pna hydrochloride is unique due to its specific sequence and chromogenic properties. Similar compounds include:

N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: Another chromogenic substrate with a different peptide sequence, used for similar applications.

Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate used for detecting protease activity with higher sensitivity due to its fluorescent properties.

D-Ile-Pro-Arg p-nitroanilide dihydrochloride: A substrate with a different amino acid sequence, providing alternative specificity for different proteases.

These compounds share similar applications but differ in their peptide sequences and detection methods, offering researchers a range of tools for studying protease activity.

特性

IUPAC Name |

1-benzoyl-N-[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYWLWIIQPDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585085 | |

| Record name | 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59188-28-2 | |

| Record name | 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

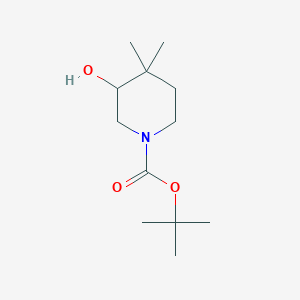

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

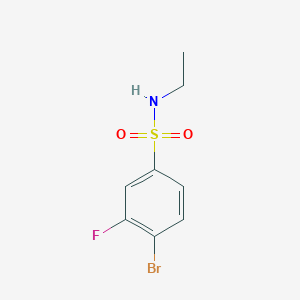

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

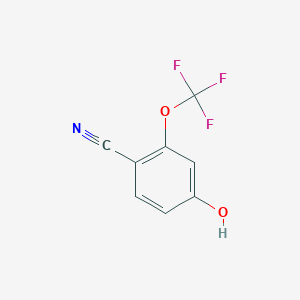

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)